

Application Notes and Protocols for Measuring the Efficacy of MS4077

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Compound of Interest		
Compound Name:	MS4077	
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These application notes provide a comprehensive guide to measuring the efficacy of **MS4077**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK). The following sections detail the mechanism of action of **MS4077**, protocols for key efficacy-measuring experiments, and expected quantitative outcomes.

Introduction to MS4077

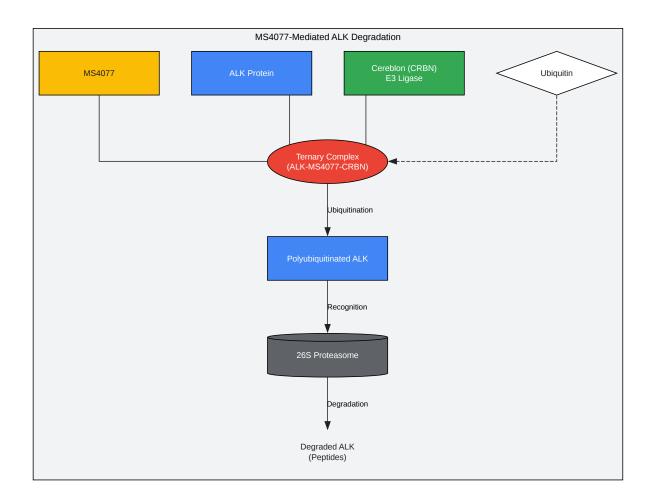
MS4077 is a chemical probe that induces the degradation of ALK, a receptor tyrosine kinase frequently implicated in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2][3] Unlike traditional kinase inhibitors that only block the enzyme's activity, MS4077 facilitates the complete removal of the ALK protein, offering a distinct and potentially more durable therapeutic strategy.[1][3] MS4077 accomplishes this by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of ALK.

Mechanism of Action: ALK Degradation Pathway

MS4077 functions as a molecular bridge, bringing ALK into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK disrupts downstream



oncogenic signaling pathways, primarily the JAK-STAT and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.





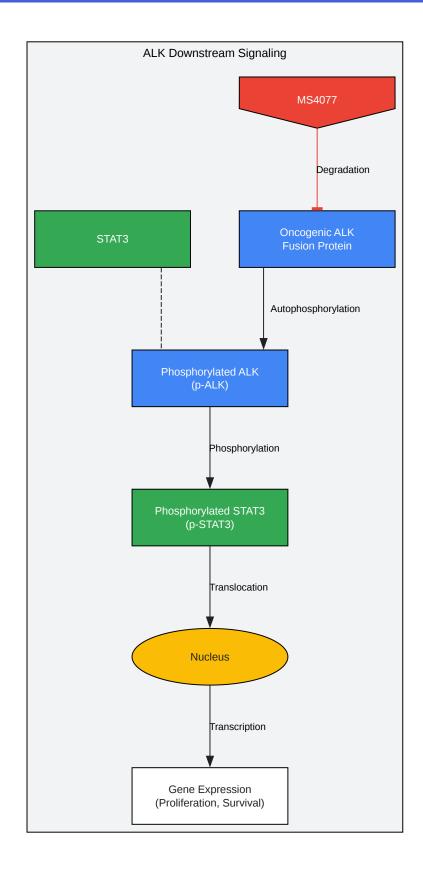
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Caption: Mechanism of **MS4077**-induced ALK protein degradation.

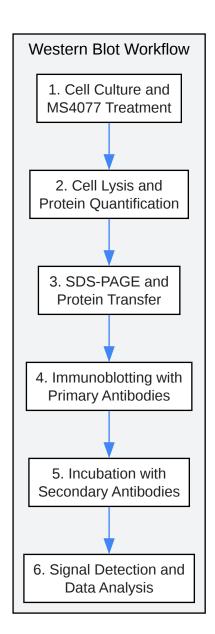
ALK Signaling Pathways Affected by MS4077

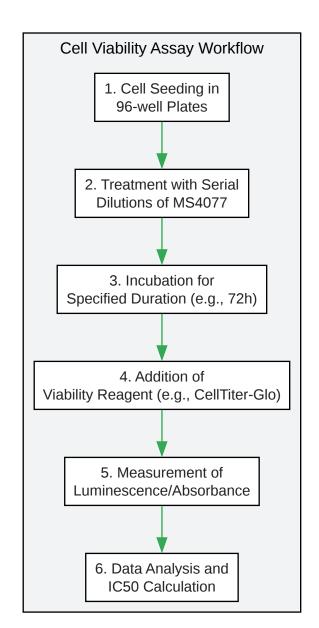
Oncogenic ALK fusion proteins activate several downstream signaling cascades that promote cell growth, proliferation, and survival. A key pathway involves the autophosphorylation of ALK, which in turn leads to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and drives the expression of genes involved in cell survival and proliferation. By degrading ALK, **MS4077** effectively shuts down this signaling axis.











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References



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- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) -PubMed [pubmed.ncbi.nlm.nih.gov]
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